N-(3-acetylphenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide
Description
N-(3-Acetylphenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-acetylphenyl group at the sulfonamide nitrogen and a 1-ethyltetrazole substituent at the 5-position of the benzene ring. The tetrazole moiety is a heterocyclic bioisostere often used to mimic carboxylic acids, enhancing metabolic stability and bioavailability .
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-4-23-18(19-21-22-23)14-8-9-16(27-3)17(11-14)28(25,26)20-15-7-5-6-13(10-15)12(2)24/h5-11,20H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTASZQYOZUBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Acetylation of Phenyl Group: The acetylation of the phenyl group is usually achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Sulfonamide Formation: The final step involves the reaction of the acetylphenyl-tetrazole intermediate with 2-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially leading to the formation of amines or other reduced species.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3-acetylphenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is of interest due to its potential antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, and the presence of the tetrazole ring may enhance this activity.
Medicine
In medicine, research is focused on its potential use as an antimicrobial agent. The compound’s ability to inhibit bacterial enzymes makes it a candidate for the development of new antibiotics, particularly against resistant strains.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide exerts its effects is primarily through the inhibition of bacterial enzymes involved in folic acid synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to competitive inhibition and disruption of folic acid production, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tamsulosin Hydrochloride
Tamsulosin Hydrochloride (C20H28N2O5S•HCl) shares the 2-methoxybenzenesulfonamide core but differs in substituents:
- Key structural differences: Tamsulosin contains a tert-butyl group at the sulfonamide nitrogen and an aminopropyl chain linked to a 2-ethoxyphenoxyethyl moiety . The target compound replaces these with a 3-acetylphenyl group and a 1-ethyltetrazole.
- Pharmacological implications: Tamsulosin is a selective α1-adrenoceptor antagonist used for benign prostatic hyperplasia .
- Physicochemical properties :
Chalcone-Based Sulfonamides (e.g., Compound 75)
(E)-5-(3-(4-Chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide (75) features a sulfonamide core with a chalcone (α,β-unsaturated ketone) substituent .
- Structural contrast :
- Compound 75 has a 4-chlorophenyl acryloyl group at the 5-position, while the target compound substitutes this with a 1-ethyltetrazole.
- Biological activity :
Halogen-Substituted Sulfonamides (e.g., 5b and 5c)
Derivatives like 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide (5b) and 5-iodo analogs (5c) highlight the impact of halogenation .
- The target compound’s 1-ethyltetrazole provides a polar yet metabolically stable alternative, avoiding halogen-related toxicity risks.
- Bioactivity :
Heterocyclic Variants (e.g., Isoxazole and Thiadiazole Derivatives)
Compounds such as 5-methyl-3-sulfanilamidoisoxazole and 2-methyl-5-sulfanilamido-1,3,4-thiadiazole feature alternative heterocycles .
- Functional group comparison: Isoxazole and thiadiazole rings offer varied electronic profiles and ring strain, influencing binding affinity and metabolic pathways.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Biological Activity
N-(3-acetylphenyl)-5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
Molecular Formula: C15H18N4O3S
Molecular Weight: 342.39 g/mol
IUPAC Name: this compound
The compound features a sulfonamide group, which is known for its biological activity, particularly in the inhibition of certain enzymes and receptors.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Tetrazole Ring: The tetrazole moiety can be synthesized from hydrazine derivatives and carbonyl compounds.
- Coupling Reaction: The resulting tetrazole is then coupled with 3-acetylphenyl and 2-methoxybenzenesulfonamide through standard coupling techniques, often utilizing coupling agents like EDC or DCC.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition: The sulfonamide group is known to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, potentially leading to therapeutic effects in conditions such as glaucoma and edema.
- Antimicrobial Activity: Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of sulfonamide derivatives and tetrazole-containing compounds:
- Anticancer Activity: Research indicates that similar sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds with a similar structure have been reported to inhibit tumor growth in xenograft models.
- Anti-inflammatory Effects: Some studies suggest that tetrazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
- Neuroprotective Potential: There is emerging evidence that tetrazole derivatives may offer neuroprotective effects, potentially useful in neurodegenerative diseases such as Alzheimer's.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O3S |
| Molecular Weight | 342.39 g/mol |
| IUPAC Name | This compound |
| Biological Activities | Enzyme inhibition, antimicrobial, anticancer, anti-inflammatory |
Q & A
Q. Critical Parameters :
- Anhydrous conditions are essential to prevent hydrolysis of the sulfonyl chloride intermediate.
- Catalysts like copper(I) iodide enhance tetrazole cycloaddition efficiency .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation employs:
- X-ray Crystallography : Resolves the planar sulfonamide core and twisted tetrazole conformation. Intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) stabilize the crystal lattice, as observed in structurally related sulfonamides .
- NMR Spectroscopy :
- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; acetyl protons (C=OCH₃) appear as a singlet near δ 2.5 ppm.
- ¹³C NMR : Sulfonamide carbonyl at δ 165–170 ppm; tetrazole carbons at δ 140–150 ppm .
- LCMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 428) and fragmentation patterns .
Advanced: What strategies resolve conflicting bioactivity data across studies?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability) arise from assay conditions. Mitigation strategies include:
- Orthogonal Assays : Validate target inhibition using both enzymatic (e.g., fluorescence polarization) and cellular (e.g., proliferation assays) approaches .
- Standardized Protocols : Control pH (7.4 ± 0.2), temperature (37°C), and solvent concentration (DMSO ≤0.1%) to minimize artifacts .
- Structural Confirmation : Re-test compounds post-assay via HPLC to rule out degradation .
Example : In chalcone-sulfonamide hybrids, substituent position (e.g., para vs. meta) altered anticancer activity by 10-fold, emphasizing the need for consistent substitution patterns .
Advanced: How to design structure-activity relationship (SAR) studies focusing on the tetrazole moiety?
Methodological Answer:
- Systematic Substitution : Replace the ethyl group on the tetrazole with methyl, propyl, or aryl groups to assess steric/electronic effects. For example, bulkier substituents may hinder target binding .
- Bioisosteric Replacement : Substitute tetrazole with carboxylate or nitro groups to compare hydrogen-bonding capabilities .
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on tetrazole’s role in π-π stacking or metal coordination .
Data-Driven Example : In Tamsulosin analogs, ethyl-to-propyl substitution on the tetrazole improved α₁-adrenergic receptor selectivity by 20% .
Advanced: What analytical methods detect degradation products under stress conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (80°C, 72 hours), acidic (0.1 M HCl), or oxidative (3% H₂O₂) conditions .
- HPLC-MS : Monitor degradation via:
- Column : C18, 5 µm, 250 × 4.6 mm.
- Mobile Phase : Acetonitrile/0.1% formic acid gradient.
- Detection : Major degradants include sulfonic acid derivatives (Δ m/z +16) and acetyl hydrolysis products .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; quantify impurities using peak area normalization .
Advanced: How does the sulfonamide group influence pharmacokinetics?
Methodological Answer:
- Solubility : The sulfonamide moiety enhances water solubility (log P ~2.5) compared to non-sulfonamide analogs (log P ~3.8), as seen in Tamsulosin derivatives .
- Protein Binding : Sulfonamides exhibit 85–90% plasma protein binding, reducing free drug concentration. Competitive binding assays (e.g., with warfarin) quantify this effect .
- Metabolic Stability : Cytochrome P450 (CYP3A4) oxidation of the acetyl group generates inactive metabolites. Liver microsome assays (37°C, NADPH cofactor) quantify half-life (e.g., t₁/₂ = 2.5 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
